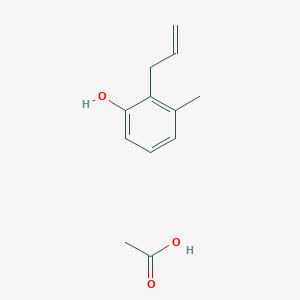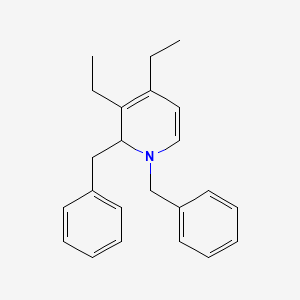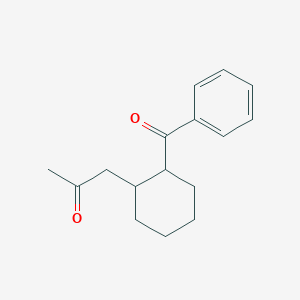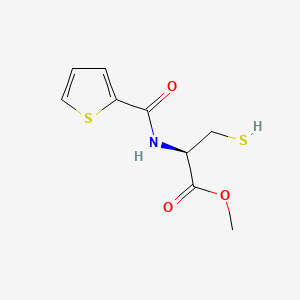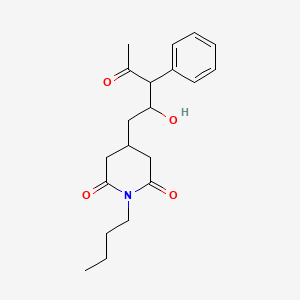
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a hydroxy-oxo-phenylpentyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Attachment of Hydroxy-Oxo-Phenylpentyl Side Chain: This step involves the addition of the hydroxy-oxo-phenylpentyl side chain through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their biological activities.
Piperidine-2,6-dione Derivatives: Other derivatives of piperidine-2,6-dione with different substituents.
Uniqueness
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a hydroxy-oxo-phenylpentyl side chain differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Eigenschaften
CAS-Nummer |
60890-76-8 |
|---|---|
Molekularformel |
C20H27NO4 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione |
InChI |
InChI=1S/C20H27NO4/c1-3-4-10-21-18(24)12-15(13-19(21)25)11-17(23)20(14(2)22)16-8-6-5-7-9-16/h5-9,15,17,20,23H,3-4,10-13H2,1-2H3 |
InChI-Schlüssel |
ILZCYZBHDUMDAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CC(CC1=O)CC(C(C2=CC=CC=C2)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


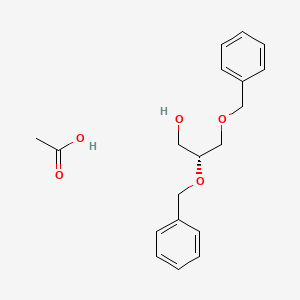
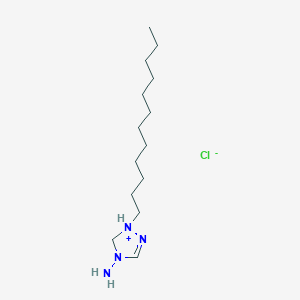
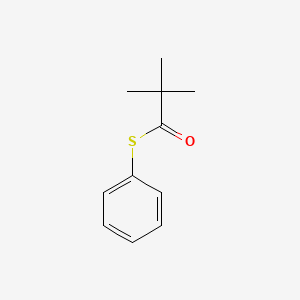

![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)


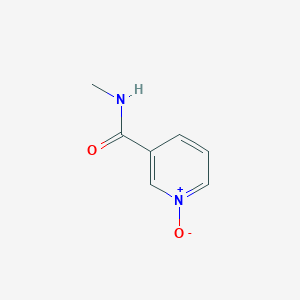
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
